2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
CAS No.: 1244058-78-3
Cat. No.: VC11698901
Molecular Formula: C9H16ClN3O
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1244058-78-3 |
|---|---|
| Molecular Formula | C9H16ClN3O |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H15N3O.ClH/c10-6-5-8-11-9(13-12-8)7-3-1-2-4-7;/h7H,1-6,10H2;1H |
| Standard InChI Key | QXECDRQEGUJPBW-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C2=NC(=NO2)CCN.Cl |
| Canonical SMILES | C1CCC(C1)C2=NC(=NO2)CCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Core Molecular Features
The compound’s IUPAC name, 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride, reflects its heterocyclic backbone. The 1,2,4-oxadiazole ring is a five-membered structure containing two nitrogen atoms and one oxygen atom, with substituents at the 3- and 5-positions . The cyclopentyl group at the 5-position introduces steric bulk and lipophilicity, while the ethanamine side chain at the 3-position provides a primary amine functional group, which is protonated in the hydrochloride salt form to enhance aqueous solubility.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1244803-69-7 |
| Molecular Formula | |
| Molecular Weight | 217.70 g/mol |
| MDL Number | MFCD19103490 |
| Synonyms | 5-cyclopentyl-1,2,4-oxadiazole-3-ethanamine HCl |
Structural Analysis
The 1,2,4-oxadiazole ring is planar and aromatic, contributing to metabolic stability in biological systems. Quantum mechanical calculations predict that the cyclopentyl substituent adopts a puckered conformation, creating a hydrophobic domain that may facilitate interactions with lipid-rich biological membranes or enzyme active sites. The ethanamine moiety’s protonated form at physiological pH enables ionic interactions with negatively charged targets, such as nucleic acids or acidic amino acid residues .
Synthesis and Manufacturing Considerations
Purification and Characterization
Purification would likely involve recrystallization from ethanol/water mixtures, given the hydrochloride salt’s polar nature. Characterization by NMR would reveal signals for the cyclopentyl protons (δ 1.5–2.1 ppm), oxadiazole ring protons (absent due to aromaticity), and ethanamine protons (δ 2.8–3.2 ppm for ) .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO). The oxadiazole ring’s aromaticity confers resistance to hydrolytic degradation under neutral or acidic conditions, though strong bases may cleave the ring.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value/Description |
|---|---|
| LogP (lipophilicity) | ~2.1 (estimated) |
| Aqueous Solubility | >50 mg/mL at 25°C |
| pKa (amine) | ~9.5 (protonated in salt form) |
Spectroscopic Data
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